molecular formula C7H9N3O2 B13158703 4-cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

4-cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B13158703
M. Wt: 167.17 g/mol
InChI Key: ZFQAREOLGSKRFK-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a cyclopropyl group, a methyl group, and a carboxylic acid group attached to the triazole ring, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This reaction is catalyzed by copper (I) and involves the reaction of an azide with a terminal alkyne to form the 1,2,3-triazole ring . The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl and methyl groups can enhance the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the carboxylic acid group allows for further functionalization and derivatization .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

5-cyclopropyl-3-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c1-10-6(7(11)12)5(8-9-10)4-2-3-4/h4H,2-3H2,1H3,(H,11,12)

InChI Key

ZFQAREOLGSKRFK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C2CC2)C(=O)O

Origin of Product

United States

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